molecular formula C15H24O B136065 Shyobunone CAS No. 21698-44-2

Shyobunone

Cat. No. B136065
CAS RN: 21698-44-2
M. Wt: 220.35 g/mol
InChI Key: GWHRSRIPLDHJHR-GZBFAFLISA-N
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Description

Shyobunone, also known as (2E,4E)-2,4-decadienal, is a naturally-occurring compound found in a variety of fruits, vegetables, and other plant-based products. It has been studied extensively for its potential health benefits, with research suggesting that it may have anticancer, anti-inflammatory, and antioxidant properties. The compound is also being investigated for its potential to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Scientific Research Applications

Neuroprotective Potential

  • Acetylcholinesterase Inhibition: Shyobunone, identified as a major compound in Siparuna guianensis essential oil, exhibits potential neuroprotective properties. It has been found to inhibit acetylcholinesterase (AChE), suggesting its potential use in treating Alzheimer's disease (Martins et al., 2021).

Chemical Synthesis and Isomerization

  • Synthesis and Diastereoisomers: Research has detailed the synthesis of this compound and its diastereoisomers, contributing to the understanding of its chemical structure and potential applications (Fráter, 1978).
  • Equilibrium and Stereostructures: Studies on this compound and related compounds have investigated their equilibrium under base-catalyzed conditions and analyzed their stereostructures, aiding in the understanding of their chemical behavior (Niwa, Iguchi, & Yamamura, 1977).

Insecticidal and Repellant Properties

  • Against Pests: this compound, along with isothis compound derived from Acorus calamus rhizomes, has shown significant insecticidal and repellant activities against certain pests, suggesting its potential use in pest control (Chen et al., 2015).

GABAA Receptor Modulation

  • Neurotransmitter Interaction: this compound has been identified as a modulator of the GABAA receptor, highlighting its potential application in neurological or psychological disorders (Zaugg et al., 2011).

Extraction and Composition Studies

  • Extraction Techniques: Research has explored the extraction of this compound from natural sources, examining methods that preserve its integrity and yield (Stahl & Keller, 1983).
  • Chemical Constituents: Studies have also focused on identifying the chemical constituents of volatile oils containing this compound, providing insight into its natural occurrence and potential uses (Guan-yang, 2012).

Safety and Hazards

When extinguishing fire, it is recommended to wear personal protective equipment and work from the windward . The suitable fire-extinguishing method should be used according to the surrounding situation . It is also advised to ensure adequate ventilation and provide accessible safety shower and eye wash station .

Biochemical Analysis

Biochemical Properties

Shyobunone interacts with various biomolecules in biochemical reactions. It has been found to exhibit strong contact toxicity against certain insects, suggesting that it interacts with enzymes, proteins, and other biomolecules in these organisms

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In particular, it has been found to exhibit strong contact toxicity against Lasioderma serricorne and Tribolium castaneum, two widespread and destructive primary insect pests of stored cereals . This suggests that this compound influences cell function in these organisms, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name

(2S,3S,6S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHRSRIPLDHJHR-GZBFAFLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]([C@@H](C1=O)C(=C)C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019945
Record name (+)-Shyobunone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21698-44-2
Record name Shyobunone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021698442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Shyobunone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SHYOBUNONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92NQU4WN5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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